Cas no 131603-03-7 (Capsianside A)

Capsianside A structure
Capsianside A structure
Productnaam:Capsianside A
CAS-nummer:131603-03-7
MF:C76H124O33
MW:1565.77798843384
CID:203461

Capsianside A Chemische en fysische eigenschappen

Naam en identificatie

    • (3S,6E,10E,14Z)-16-({6-deoxy-2-O-[(2E,6E,10E,14S)-14-(beta-D-glucopyranosyloxy)-4-hydroxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoyl]-alpha-L-mannopyranosyl-(1-> 6)-beta-D-glucopyranosyl-(1-> 3)-6-deoxy-alpha-L-mannopyranosyl}oxy)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-yl 2-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
    • 3)-6-deoxy-a-L-mannopyranosyl]oxy]-1-ethenyl-1,5,9,13-tetramethyl-4,8,12-tetradecatrienyl2-O-b-D-glucopyranosyl- (9CI)
    • 6)-O-b-D-glucopyranosyl-(1&reg
    • b-D-Glucopyranoside,(1S,4E,8E,12Z)-14-[[O-6-deoxy-2-O-[(2E,4R,6E,10E,14S)-14-(b-D-glucopyranosyloxy)-4-hydroxy-2,6,10,14-tetramethyl-1-oxo-2,6,10,15-hexadecatetraenyl]-a-L-mannopyranosyl-(1&reg
    • Capsianside A
    • C17516
    • Q27155105
    • Inchi: 1S/C76H124O33/c1-13-75(11,108-72-63(94)57(88)53(84)47(33-78)102-72)28-18-26-39(5)22-16-24-40(6)30-45(80)31-42(8)68(96)105-66-59(90)50(81)43(9)100-73(66)98-36-49-55(86)58(89)62(93)71(104-49)106-65-51(82)44(10)99-69(64(65)95)97-35-41(7)25-17-23-37(3)20-15-21-38(4)27-19-29-76(12,14-2)109-74-67(60(91)54(85)48(34-79)103-74)107-70-61(92)56(87)52(83)46(32-77)101-70/h13-14,20,24-27,31,43-67,69-74,77-95H,1-2,15-19,21-23,28-30,32-36H2,3-12H3/b37-20+,38-27+,39-26+,40-24+,41-25-,42-31+/t43-,44-,45+,46+,47+,48+,49+,50-,51-,52+,53+,54+,55+,56-,57-,58-,59+,60-,61+,62+,63+,64+,65+,66+,67+,69+,70-,71-,72-,73+,74-,75+,76+/m0/s1
    • InChI-sleutel: KUPGGXGLYVOMMG-LABPGZLUSA-N
    • LACHT: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO[C@H]2[C@@H]([C@@H]([C@H]([C@H](C)O2)O)O)OC(/C(/C)=C/[C@@H](C/C(/C)=C/CC/C(/C)=C/CC[C@](C=C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O)O)=O)O1)O)O)O)[C@H]1[C@H]([C@H](OC/C(/C)=C\CC/C(/C)=C/CC/C(/C)=C/CC[C@](C=C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O)O[C@@H](C)[C@@H]1O)O

Berekende eigenschappen

  • Exacte massa: 1564.802
  • Monoisotopische massa: 1564.802
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 19
  • Aantal waterstofbondacceptatoren: 33
  • Zware atoomtelling: 109
  • Aantal draaibare bindingen: 40
  • Complexiteit: 3000
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 33
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 6
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 521

Experimentele eigenschappen

  • Dichtheid: 1.389
  • Kookpunt: 1429.038°C at 760 mmHg
  • Vlampunt: 355.635°C
  • Brekindex: 1.609
Aanbevolen leveranciers
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd